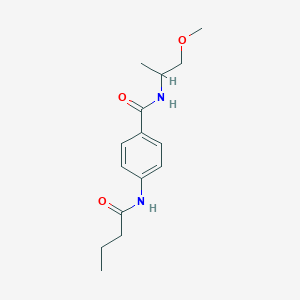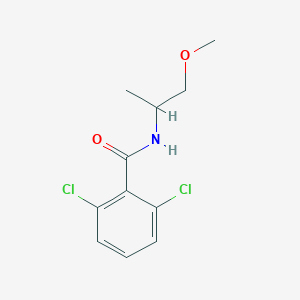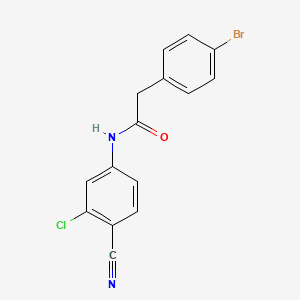
4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with butanoylamino and methoxypropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide typically involves multi-step organic reactionsThe methoxypropan-2-yl group is then introduced via alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypropan-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
Uniqueness
4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-4-5-14(18)17-13-8-6-12(7-9-13)15(19)16-11(2)10-20-3/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
HVLXCUMSINBNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11169832.png)

![2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11169854.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11169858.png)
![3-(benzylsulfonyl)-N-[4-(hexylsulfamoyl)phenyl]propanamide](/img/structure/B11169867.png)
![2,6-Dimethyl-4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B11169873.png)
![2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169877.png)


![2-[(2-methoxyethyl)sulfanyl]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169883.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169887.png)
![Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11169891.png)
![1,2-Bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B11169894.png)
